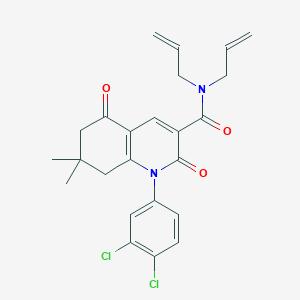
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE
Descripción general
Descripción
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its stability and diverse pharmacological effects . Benzothiadiazole, on the other hand, is a heterocyclic compound with applications in medicinal chemistry and materials science
Métodos De Preparación
The synthesis of N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves multiple steps. One common method starts with the preparation of adamantane derivatives, which can be achieved through reactions involving adamantane nitrates in sulfuric acid media . The benzothiadiazole moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves the sulfonation of the benzothiadiazole ring and subsequent coupling with the adamantane derivative under controlled conditions .
Análisis De Reacciones Químicas
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has shown potential in various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets . The benzothiadiazole ring can interact with enzymes and receptors, disrupting their normal function and leading to therapeutic effects . The sulfonamide group further enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
N-(ADAMANTAN-1-YL)-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: This compound also contains an adamantane moiety and has shown significant antiviral activity.
N-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: These derivatives have been studied for their diverse applications in medicinal chemistry.
N-(adamantan-1-yl)-2-chloroacetamide: This compound is used in the synthesis of various nitrogen-containing derivatives with potential biological activity.
The uniqueness of this compound lies in its combination of the adamantane and benzothiadiazole moieties, which confer enhanced stability, reactivity, and potential therapeutic effects .
Propiedades
IUPAC Name |
N-(1-adamantyl)-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-10-2-3-14-15(19-23-18-14)16(10)24(21,22)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,11-13,20H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMLWGMRVJPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{3-[(benzylamino)carbonyl]-6-bromo-2-oxo-3,4-dihydro-2H-chromen-4-yl}propanoate](/img/structure/B4081428.png)

![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4081437.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B4081452.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4081456.png)
![dimethyl 5-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4081461.png)
![N-(5-chloro-2-methoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B4081466.png)

![15-[(4-methoxyphenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B4081496.png)
![4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4081500.png)
![2,4-dichloro-N-[3-methyl-1-[4-methyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]butyl]benzamide](/img/structure/B4081525.png)
![2,2-diphenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B4081529.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE](/img/structure/B4081535.png)
![[2-(2-Amino-3-cyano-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromen-4-yl)-4-bromophenyl] benzoate](/img/structure/B4081538.png)
